DWK-1339

Übersicht

Beschreibung

MDR-1339 is a small molecule drug that acts as an inhibitor of beta-amyloid protein aggregation. It has been primarily researched for its potential use in the treatment of Alzheimer’s disease. The compound is known for its ability to cross the blood-brain barrier and exhibit potent antiaggregation activity, which helps in reducing the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MDR-1339 beinhaltet die Herstellung eines Benzofuran-Analogons. Der Syntheseweg umfasst typischerweise die Bildung des Benzofuran-Kerns, gefolgt von der Funktionalisierung, um die gewünschten Substituenten einzuführen. Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von MDR-1339 folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Das Verfahren umfasst die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und die Verunreinigungen zu minimieren. Der Einsatz von Durchflussreaktoren und automatisierten Systemen trägt zur Aufrechterhaltung der Konsistenz und Effizienz der Produktion bei. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie und Massenspektrometrie, werden eingesetzt, um die Reinheit und Potenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MDR-1339 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue Substituenten in den Benzofuran-Kern einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von MDR-1339, die oft auf ihre biologische Aktivität und ihre potenziellen therapeutischen Anwendungen hin analysiert werden .

Wissenschaftliche Forschungsanwendungen

MDR-1339 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung zur Untersuchung der Hemmung der Proteinaggregation verwendet.

Biologie: Auf seine Auswirkungen auf zelluläre Prozesse und Protein-Interaktionen untersucht.

Medizin: In erster Linie für seine potenzielle Verwendung bei der Behandlung der Alzheimer-Krankheit durch Reduzierung der Amyloid-Plaque-Bildung erforscht.

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf neurodegenerative Erkrankungen abzielen

5. Wirkmechanismus

MDR-1339 übt seine Wirkungen aus, indem es die Aggregation von Beta-Amyloid-Proteinen hemmt. Die Verbindung bindet an die Amyloid-beta-Peptide und verhindert so, dass sie toxische Aggregate bilden. Diese Wirkung trägt zur Reduzierung der Bildung von Amyloid-Plaques im Gehirn bei, die mit dem Fortschreiten der Alzheimer-Krankheit verbunden sind. Zu den molekularen Zielstrukturen gehören Amyloid-beta-Peptide, und die beteiligten Pfade sind mit Proteinaggregation und Neurotoxizität verbunden .

Ähnliche Verbindungen:

Dimebon: Eine weitere Verbindung, die wegen ihres potenziellen Einsatzes bei der Behandlung der Alzheimer-Krankheit untersucht wird.

Tarenflurbil: Ein nichtsteroidales Antirheumatikum, das auf seine Auswirkungen auf die Amyloid-beta-Aggregation untersucht wurde.

Semagacestat: Ein Gamma-Sekretase-Inhibitor, der wegen seiner Fähigkeit zur Reduzierung der Amyloid-beta-Produktion erforscht wurde

Einzigartigkeit von MDR-1339: MDR-1339 ist einzigartig aufgrund seiner hohen Potenz bei der Hemmung der Amyloid-beta-Aggregation und seiner Fähigkeit, die Blut-Hirn-Schranke effektiv zu überwinden. Im Gegensatz zu einigen anderen Verbindungen hat MDR-1339 in präklinischen Studien vielversprechende Ergebnisse gezeigt, darunter eine verbesserte kognitive Funktion bei Tiermodellen der Alzheimer-Krankheit .

Wirkmechanismus

MDR-1339 exerts its effects by inhibiting the aggregation of beta-amyloid proteins. The compound binds to the amyloid-beta peptides, preventing them from forming toxic aggregates. This action helps in reducing the formation of amyloid plaques in the brain, which are associated with the progression of Alzheimer’s disease. The molecular targets include amyloid-beta peptides, and the pathways involved are related to protein aggregation and neurotoxicity .

Vergleich Mit ähnlichen Verbindungen

Dimebon: Another compound investigated for its potential in treating Alzheimer’s disease.

Tarenflurbil: A nonsteroidal anti-inflammatory drug that was studied for its effects on amyloid-beta aggregation.

Semagacestat: A gamma-secretase inhibitor that was researched for its ability to reduce amyloid-beta production

Uniqueness of MDR-1339: MDR-1339 is unique due to its high potency in inhibiting amyloid-beta aggregation and its ability to cross the blood-brain barrier effectively. Unlike some other compounds, MDR-1339 has shown promising results in preclinical studies, including improved cognitive function in animal models of Alzheimer’s disease .

Biologische Aktivität

DWK-1339, also known as MDR-1339, is a compound that has garnered attention for its potential therapeutic applications in Alzheimer's disease (AD) due to its properties as an amyloid-beta (Aβ) aggregation inhibitor. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for research and clinical practice.

This compound functions primarily as an inhibitor of Aβ aggregation. It has been shown to:

- Inhibit the aggregation of monomeric Aβ (1-42), a peptide associated with the pathogenesis of Alzheimer's disease.

- Induce disaggregation of preformed Aβ fibrils in vitro when administered at concentrations ranging from 3.1 to 50 µM .

These activities suggest that this compound may play a crucial role in mitigating Aβ-related neurotoxicity, which is a hallmark of Alzheimer's pathology.

In Vitro Studies

In vitro studies demonstrate that this compound significantly reduces Aβ42-induced toxicity in neuronal cell lines such as HT-22 cells. At a concentration of 10 µM, this compound effectively protects these cells against the toxic effects of Aβ42, indicating its potential neuroprotective properties .

In Vivo Studies

In vivo experiments using mouse models have provided further insights into the efficacy of this compound:

- Passive Avoidance Test : Administration of this compound at 10 mg/kg resulted in increased step-through latency, suggesting improved cognitive function in response to Aβ42-induced memory deficits.

- Y-Maze Test : Mice treated with this compound exhibited increased spontaneous alteration behaviors compared to vehicle controls, indicating enhanced working memory and cognitive flexibility .

Summary of Key Findings

| Study Type | Concentration/Dose | Key Findings |

|---|---|---|

| In Vitro | 10 µM | Reduced Aβ42-induced toxicity in HT-22 cells |

| In Vivo | 10 mg/kg | Increased step-through latency in passive avoidance test; enhanced spontaneous alteration in Y-maze test |

Alzheimer's Disease Models

Research involving transgenic mouse models such as APP/PS1 has shown that this compound can decrease brain levels of Aβ42. This reduction correlates with improvements in cognitive performance on various behavioral tests, supporting its potential as a therapeutic agent for Alzheimer's disease .

Clinical Implications

The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential, making it a candidate for further clinical investigation. Its oral bioavailability and neuroprotective effects position it as a promising lead compound for developing treatments aimed at halting or reversing the progression of Alzheimer's disease.

Eigenschaften

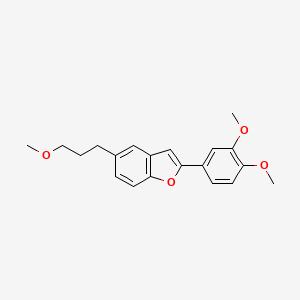

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEPJIGXQLIOIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018946-38-7 | |

| Record name | DWK-1339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DWK-1339 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.